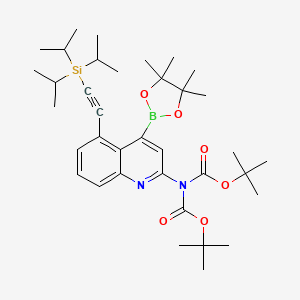
Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate is a complex organic compound that features a quinoline core, a boronate ester, and a triisopropylsilyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate typically involves multiple steps:
Formation of the Quinoline Core: This can be achieved through a series of cyclization reactions starting from aniline derivatives.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki coupling reaction using appropriate boronic acid or ester precursors.
Addition of the Triisopropylsilyl Ethynyl Group: This step often involves a Sonogashira coupling reaction.
Formation of the Iminodicarbonate Group: This can be achieved through a reaction with di-tert-butyl dicarbonate under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can modify the boronate ester or the quinoline core.
Substitution: Various substitution reactions can occur, especially at the quinoline and boronate ester sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce boronic acids or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis.
Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for biological imaging and diagnostics.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states and intermediates. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-yl)iminodicarbonate: Lacks the triisopropylsilyl ethynyl group.
Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-ethynylquinolin-2-yl)iminodicarbonate: Lacks the triisopropylsilyl group.
Uniqueness
The presence of the triisopropylsilyl ethynyl group in Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate imparts unique steric and electronic properties, making it distinct from similar compounds. This can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C36H55BN2O6Si |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]quinolin-2-yl]carbamate |
InChI |
InChI=1S/C36H55BN2O6Si/c1-23(2)46(24(3)4,25(5)6)21-20-26-18-17-19-28-30(26)27(37-44-35(13,14)36(15,16)45-37)22-29(38-28)39(31(40)42-33(7,8)9)32(41)43-34(10,11)12/h17-19,22-25H,1-16H3 |
InChI Key |
MZVSWBDUCPEZDV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=CC=CC(=C23)C#C[Si](C(C)C)(C(C)C)C(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















